Cas no 1690877-75-8 ((3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine)

(3-{Imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine is a structurally unique cyclopropylmethylamine derivative featuring an imidazo[1,2-a]pyridine moiety. This compound exhibits potential as a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system (CNS) disorders or infectious diseases. The rigid cyclopropane scaffold, combined with the planar imidazopyridine system, may confer favorable binding properties to biological targets. The primary amine functionality enhances solubility and provides a handle for further derivatization. Its stability under physiological conditions makes it suitable for medicinal chemistry applications. The compound's synthetic accessibility and modular structure allow for efficient structural optimization in drug discovery programs.
(3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine structure
1690877-75-8 structure
Product Name:(3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine
CAS No:1690877-75-8
MF:C13H17N3
MW:215.294182538986
CID:6113633
PubChem ID:165665194
Update Time:2025-05-30

(3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine
    • 1690877-75-8
    • EN300-1828558
    • (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine
    • Inchi: 1S/C13H17N3/c1-13(2)9(7-14)12(13)10-8-16-6-4-3-5-11(16)15-10/h3-6,8-9,12H,7,14H2,1-2H3
    • InChI Key: GBAXPCSPJKXDFD-UHFFFAOYSA-N
    • SMILES: NCC1C(C2=CN3C=CC=CC3=N2)C1(C)C

Computed Properties

  • Exact Mass: 215.142247555g/mol
  • Monoisotopic Mass: 215.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.3Ų

(3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine Pricemore >>

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Additional information on (3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine

Introduction to (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine (CAS No. 1690877-75-8)

(3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine (CAS No. 1690877-75-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its systematic name, is a derivative of imidazopyridine, a class of heterocyclic compounds known for their diverse biological activities.

The chemical structure of (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine features a cyclopropyl ring substituted with an imidazopyridine moiety and a methylamine group. The cyclopropyl ring is a three-membered ring with high ring strain, which imparts unique conformational properties to the molecule. The imidazopyridine scaffold is well-known for its ability to interact with various biological targets, including receptors and enzymes.

Recent research has focused on the potential of (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine as a lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits potent activity against a variety of biological targets, making it a promising candidate for drug discovery and development.

In the context of medicinal chemistry, the structural features of (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine have been extensively studied to understand its pharmacological properties. The cyclopropyl ring and the imidazopyridine moiety are key contributors to its biological activity. The cyclopropyl ring provides rigidity and restricts conformational flexibility, which can enhance binding affinity to specific targets. The imidazopyridine scaffold is known for its ability to form hydrogen bonds and π-stacking interactions with protein residues, further enhancing its binding properties.

One of the most significant areas of research involving (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, recent studies have demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The inhibition of these kinases can lead to reduced cell proliferation and inflammation, making (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine a valuable tool in the development of targeted therapies.

Beyond enzyme inhibition, (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine has also shown promise in modulating receptor activity. Research has indicated that this compound can act as an agonist or antagonist at specific receptors, depending on the context. For instance, it has been shown to modulate G protein-coupled receptors (GPCRs), which are important targets for many drugs used in treating neurological disorders and cardiovascular diseases.

The pharmacokinetic properties of (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine

In preclinical studies, (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine

The future prospects for (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine

In conclusion, (3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropyl)methanamine

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